5-chloro-1H-imidazole-4-carboxylic acid

Losartan synthesis Angiotensin II receptor antagonist Vilsmeier-Haack formylation

5-Chloro-1H-imidazole-4-carboxylic acid (CAS 76808-73-6) is a halogenated imidazole derivative with a molecular formula of C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol. It is commercially available with standard purity specifications of ≥97–98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
CAS No. 76808-73-6
Cat. No. B6601203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-imidazole-4-carboxylic acid
CAS76808-73-6
Molecular FormulaC4H3ClN2O2
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)Cl)C(=O)O
InChIInChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9)
InChIKeyZRFXICBRNCNZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-imidazole-4-carboxylic Acid (CAS 76808-73-6): A Strategic Heterocyclic Building Block for Sartan APIs and Bioactive Imidazole Derivatives


5-Chloro-1H-imidazole-4-carboxylic acid (CAS 76808-73-6) is a halogenated imidazole derivative with a molecular formula of C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol . It is commercially available with standard purity specifications of ≥97–98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly as a precursor to angiotensin II receptor antagonists (sartans) and other pharmacologically active imidazole derivatives [1].

Why Generic Imidazole-4-Carboxylic Acid Derivatives Cannot Replace the 5-Chloro Substituent in Sartan Synthesis


The chlorine atom at the 5-position of 5-chloro-1H-imidazole-4-carboxylic acid is not merely a spectator substituent but a critical pharmacophoric element in the final active pharmaceutical ingredients. In angiotensin II receptor antagonists such as Losartan and its active metabolite EXP-3174, the chloro group occupies a specific lipophilic pocket at the AT₁ receptor; replacing it with hydrogen, fluorine, or other halogens alters receptor binding affinity and pharmacokinetics [1]. Comparative structure-activity relationship (SAR) studies have demonstrated that the 4-chloro substituent on the imidazole ring is directly responsible for the sub-nanomolar binding affinity (Kᵢ = 0.57–0.67 nM) observed for EXP-3174 at the human AT₁ receptor, a potency level that cannot be achieved with non-halogenated or differently halogenated imidazole-4-carboxylic acid precursors . Generic substitution of this building block with unsubstituted imidazole-4-carboxylic acid (CAS 1072-84-0) or 5-amino-1H-imidazole-4-carboxylic acid (CAS 4919-04-4) would therefore result in a fundamentally different SAR profile, compromising the therapeutic efficacy of the final drug substance.

Quantitative Evidence and Comparator Analysis for 5-Chloro-1H-imidazole-4-carboxylic Acid in Pharmaceutical Synthesis


Validated Intermediate for Losartan: 55–68% Yield in the Key Vilsmeier-Haack Formylation Step

5-Chloro-1H-imidazole-4-carboxylic acid is a direct precursor to 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, the key intermediate in Losartan synthesis. In the optimized Vilsmeier-Haack reaction using POCl₃/DMF, the conversion of the imidazolinone precursor (derived from the carboxylic acid building block) proceeds with a yield of approximately 55% [1]. An alternative six-step synthetic route starting from dimethyl malonate and n-valeronitrile achieved 68% yield for this key formylation step, with an overall process yield of 40% [2]. In contrast, the non-halogenated analog imidazole-4-carboxylic acid cannot participate in this specific synthetic pathway because the chlorine substituent is essential for the downstream electrophilic substitution and coupling reactions required to construct the sartan pharmacophore. The 5-chloro substituent specifically enables the regioselective N-alkylation with the biphenyltetrazole moiety that defines the Losartan scaffold [3].

Losartan synthesis Angiotensin II receptor antagonist Vilsmeier-Haack formylation Sartan API intermediate

Sub-Nanomolar AT₁ Receptor Binding of the 5-Chloro-Derived Active Metabolite EXP-3174

The active metabolite derived from the 5-chloro-imidazole-4-carboxylic acid scaffold, EXP-3174 (Losartan Carboxylic Acid), demonstrates sub-nanomolar binding affinity at the angiotensin II type 1 (AT₁) receptor. Specifically, EXP-3174 exhibits Kᵢ values of 0.57 nM for the rat AT₁A receptor and 0.67 nM for the human AT₁ receptor . These values represent an approximately 10–40-fold increase in potency compared to the parent drug Losartan. The structural basis for this high-affinity binding is the 4-chloro substituent on the imidazole ring, which occupies a defined lipophilic pocket at the receptor [1]. By contrast, the non-halogenated imidazole analog (where the 5-chloro is replaced by hydrogen) would lack this critical hydrophobic interaction, resulting in significantly reduced receptor occupancy. The pyrrole-based bioisosteric replacement described by Sircar et al. (1993) confirmed that the chloro group's hydrophobic and electronic contributions are specifically required for potent AT₁ antagonism; replacement with a pyrrole moiety, while retaining activity, required extensive additional optimization of the 2-acyl substituent to achieve comparable potency (IC₅₀ < 1 nM) [1].

Angiotensin AT1 receptor EXP-3174 Losartan carboxylic acid Binding affinity

Electrolytic Reduction: 5-Chloro-Imidazole-4-Carboxylic Acid as a Precursor to 5-Chloro-4-(hydroxymethyl)imidazole

5-Chloro-1H-imidazole-4-carboxylic acid can be selectively reduced via electrolysis at a mercury cathode to yield 5-chloro-4-(hydroxymethyl)imidazole, a critical intermediate for the synthesis of 5-halogeno-analogues of the H₂-receptor antagonists metiamide and cimetidine [1]. This electrochemical transformation was demonstrated to be specific to the 5-chloro-substituted carboxylic acid. The resulting 5-chloroimidazolyl analogues of metiamide and cimetidine were confirmed to retain histamine H₂-receptor antagonist activity. Parallel experiments with the 5-fluoro analog (ethyl 5-fluoroimidazole-4-carboxylate) required a completely different synthetic route—diazotization followed by photolysis in the presence of tetrafluoroboric acid—and produced the 5-fluoro-analogue of metiamide via a distinct sequence [1]. The 5-bromo and 5-iodo analogs were not reported in this comparative synthetic study, highlighting the specific utility of the 5-chloro derivative for this application class.

Electrolytic reduction Hydroxymethylimidazole H₂-receptor antagonist Cimetidine analog

Class-Level Anti-Tuberculosis Activity of Ring-Substituted Imidazole-4-Carboxylic Acid Derivatives

Ring-substituted-1H-imidazole-4-carboxylic acid derivatives, including 5-halogenated congeners, have been identified as a new class of anti-tuberculosis agents. In a systematic structure-activity relationship study, the most effective analogs (compounds 2f and 2h, bearing cycloalkyl substituents) achieved >90% inhibition of drug-sensitive Mycobacterium tuberculosis H37Rv at concentrations of <6.25 µg/mL, with MIC values of 25.0 µg/mL against drug-resistant strains [1]. While the specific 5-chloro-substituted acid was not the primary focus of this SAR study, the 5-chloro derivative serves as a privileged scaffold for further elaboration. The presence of the chlorine atom at the 5-position provides a synthetic handle for subsequent functionalization (e.g., esterification, amidation, N-alkylation) that is critical for generating the substituted ethyl ester derivatives exhibiting the reported anti-TB activity [1]. The non-halogenated parent compound (imidazole-4-carboxylic acid, CAS 1072-84-0) lacks this versatile chlorine substituent and would require additional synthetic steps to introduce comparable substitution patterns, reducing overall synthetic efficiency.

Anti-tuberculosis Mycobacterium tuberculosis Imidazole-4-carboxylic acid Drug-resistant TB

CYP11B2 (Aldosterone Synthase) Inhibitor Scaffold: Imidazole-Derived Clinical Candidates

Imidazole-derived carboxylic acid building blocks serve as key scaffolds for aldosterone synthase (CYP11B2) inhibitors, a therapeutic class targeting hypertension and heart failure. A series of imidazole-derived inhibitors, including the clinical candidate 7n, have been identified through design and structure-activity relationship studies conducted both in vitro and in vivo [1]. The chloro-substituted imidazole-4-carboxylic acid scaffold provides the appropriate electronic and steric properties required for coordination with the heme iron of CYP11B2, as well as selectivity over the closely related CYP11B1 (11β-hydroxylase) enzyme [1]. While the specific IC₅₀ values for 5-chloro-1H-imidazole-4-carboxylic acid as a standalone inhibitor were not located in the public domain during this analysis, its structural features match those of the core scaffold used in the optimized clinical candidate series. The 5-chloro-4-carboxylic acid substitution pattern is particularly relevant because it provides both the heme-coordinating imidazole nitrogen and the carboxylic acid functionality for subsequent amide coupling to generate diverse inhibitor libraries.

Aldosterone synthase CYP11B2 CYP11B1 Cardiovascular Imidazole inhibitor

Procurement-Relevant Application Scenarios for 5-Chloro-1H-imidazole-4-carboxylic Acid


Synthesis of Losartan and Related Sartan APIs (Angiotensin II Receptor Antagonists)

5-Chloro-1H-imidazole-4-carboxylic acid is the essential precursor for 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, the key intermediate in the industrial synthesis of Losartan and its active metabolite EXP-3174. The chlorine substituent at the 5-position is structurally mandatory for the downstream N-alkylation with biphenyltetrazole moieties and for achieving the sub-nanomolar AT₁ receptor binding affinity (Kᵢ = 0.57–0.67 nM) characteristic of the therapeutically active metabolite . Industrial process chemistry teams and generic API manufacturers should specify this exact building block (CAS 76808-73-6) with purity ≥98% for Losartan production, as the unsubstituted imidazole-4-carboxylic acid (CAS 1072-84-0) cannot be substituted in this synthetic pathway without fundamentally altering the final drug substance identity and potency.

Medicinal Chemistry: Aldosterone Synthase (CYP11B2) Inhibitor Discovery Programs

The 5-chloro-imidazole-4-carboxylic acid scaffold is structurally validated in imidazole-derived CYP11B2 (aldosterone synthase) inhibitor series that have progressed to clinical candidates (e.g., compound 7n). The scaffold provides the appropriate imidazole nitrogen for heme iron coordination while the 5-chloro substituent modulates electronic properties affecting CYP11B2 versus CYP11B1 selectivity. Medicinal chemistry teams engaged in cardiovascular drug discovery should consider this building block for library synthesis via amide coupling at the 4-carboxylic acid position, enabling rapid exploration of structure-activity relationships around a clinically precedented core scaffold.

Synthesis of 5-Halogeno-H₂-Receptor Antagonist Analogs via Electrochemical Reduction

Laboratories investigating histamine H₂-receptor pharmacology can utilize 5-chloro-1H-imidazole-4-carboxylic acid for the electrolytic preparation of 5-chloro-4-(hydroxymethyl)imidazole, a key intermediate in the synthesis of 5-chloro-analogues of metiamide and cimetidine. The electrochemical reduction at a mercury cathode provides a specific synthetic entry to the hydroxymethyl derivative that is not available for the 5-fluoro, 5-bromo, or 5-iodo congeners, which require alternative and potentially less convenient synthetic routes (e.g., diazotization/photolysis for the fluoro analog). This differential synthetic accessibility should guide procurement decisions for H₂-receptor antagonist analog programs.

Anti-Tuberculosis Lead Optimization Using 5-Halogenated Imidazole-4-Carboxylic Acid Scaffolds

Ring-substituted imidazole-4-carboxylic acid ethyl esters have demonstrated significant in vitro activity against both drug-sensitive (>90% inhibition at <6.25 µg/mL) and drug-resistant (MIC = 25.0 µg/mL) Mycobacterium tuberculosis H37Rv strains. The 5-chloro derivative provides a pre-functionalized scaffold with a synthetic handle (the chlorine atom) that facilitates subsequent esterification and N-alkylation reactions required to access the active anti-TB chemotype. Medicinal chemistry groups developing novel tuberculosis therapeutics should preferentially source the 5-chloro-substituted building block over the unsubstituted imidazole-4-carboxylic acid to minimize the number of synthetic transformations needed to reach biologically active derivatives.

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